molecular formula C9H12ClNO2 B580961 5-Chloro-2-methoxy-3-propoxypyridine CAS No. 1228957-11-6

5-Chloro-2-methoxy-3-propoxypyridine

Cat. No.: B580961
CAS No.: 1228957-11-6
M. Wt: 201.65
InChI Key: NEUJOCRUDRDKGS-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxy-3-propoxypyridine (CAS: 1228957-11-6, Ref: 10-F210464) is a substituted pyridine derivative characterized by a chlorine atom at position 5, a methoxy group at position 2, and a propoxy group at position 3. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its structural features—chlorine as an electron-withdrawing group and alkoxy substituents as electron-donating groups—create a unique electronic profile that influences reactivity and solubility.

Properties

IUPAC Name

5-chloro-2-methoxy-3-propoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO2/c1-3-4-13-8-5-7(10)6-11-9(8)12-2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEUJOCRUDRDKGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(N=CC(=C1)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00682441
Record name 5-Chloro-2-methoxy-3-propoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228957-11-6
Record name 5-Chloro-2-methoxy-3-propoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methoxy-3-propoxypyridine typically involves the reaction of 5-chloro-2-methoxypyridine with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methoxy-3-propoxypyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Products include 5-azido-2-methoxy-3-propoxypyridine, 5-thiocyanato-2-methoxy-3-propoxypyridine, and 5-amino-2-methoxy-3-propoxypyridine.

    Oxidation: Products include 5-chloro-2-methoxy-3-propoxybenzaldehyde and 5-chloro-2-methoxy-3-propoxybenzoic acid.

    Reduction: The major product is 5-chloro-2-methoxy-3-propylpyridine.

Scientific Research Applications

5-Chloro-2-methoxy-3-propoxypyridine has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-methoxy-3-propoxypyridine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in cellular processes, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Substituents (Positions) Key Properties/Applications References
5-Chloro-2-methoxy-3-propoxypyridine 1228957-11-6 Cl (5), OMe (2), OPr (3) Discontinued; intermediate for synthesis
5-(Chloromethyl)-2-methoxypyridine 101990-70-9 CH2Cl (5), OMe (2) Hydrochloride salt; used in alkylation reactions
5-Chloro-2-methoxypyridin-3-ol N/A Cl (5), OMe (2), OH (3) Hydroxyl group enhances hydrogen bonding
5-Chloro-3-ethoxy-2-methoxypyridine 1221793-67-4 Cl (5), OMe (2), OEt (3) Shorter ethoxy chain impacts lipophilicity
5-Bromo-3-chloro-2-isobutoxypyridine 1289093-31-7 Br (5), Cl (3), OiBu (2) Bromine increases molecular weight; isobutoxy adds steric bulk
3,5-Dichloro-2-methoxypyridine 13472-58-7 Cl (3,5), OMe (2) Dual chlorine atoms enhance electrophilicity
5-Chloro-2-methoxy-3-nitropyridine N/A Cl (5), OMe (2), NO2 (3) Nitro group strongly electron-withdrawing

Electronic and Steric Effects

  • Electron-Withdrawing vs. Donating Groups :

    • The chlorine atom at position 5 in all analogs induces electron withdrawal, activating the pyridine ring for nucleophilic substitution. However, substituents at position 3 significantly modulate reactivity. For example, the propoxy group in the target compound donates electrons via its oxygen atom, while the nitro group in 5-Chloro-2-methoxy-3-nitropyridine withdraws electrons, making the latter more reactive toward reduction or displacement .
    • 3,5-Dichloro-2-methoxypyridine exhibits enhanced electrophilicity due to dual chlorine substituents, favoring cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Steric Considerations: The propoxy group (OPr) in the target compound introduces moderate steric hindrance compared to the bulkier isobutoxy (OiBu) group in 5-Bromo-3-chloro-2-isobutoxypyridine. This difference impacts substrate accessibility in catalytic reactions .

Solubility and Physicochemical Properties

  • Lipophilicity : Longer alkoxy chains (e.g., propoxy vs. ethoxy) increase logP values, enhancing membrane permeability. For instance, this compound is predicted to be more lipophilic than its ethoxy analog (CAS: 1221793-67-4) .
  • Salt Forms : 5-(Chloromethyl)-2-methoxypyridine hydrochloride (CAS: 101990-70-9) demonstrates higher water solubility due to its ionic form, making it preferable for aqueous-phase reactions .

Biological Activity

5-Chloro-2-methoxy-3-propoxypyridine is a heterocyclic compound belonging to the pyridine family. Its unique chemical structure, characterized by a chlorine atom at the 5-position, a methoxy group at the 2-position, and a propoxy group at the 3-position, suggests potential biological activities that warrant detailed exploration.

  • Molecular Formula : C9H12ClNO2
  • Molecular Weight : 201.65 g/mol
  • CAS Number : 1228957-11-6

The synthesis of this compound typically involves the reaction of 5-chloro-2-methoxypyridine with propyl bromide in the presence of a base, such as potassium carbonate, under conditions that favor nucleophilic substitution. The mechanism of action is believed to involve interactions with specific molecular targets, potentially inhibiting key enzymes or receptors involved in cellular processes, although further research is necessary to elucidate these pathways.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. Studies have shown that derivatives of pyridine can inhibit bacterial growth and may serve as potential leads for developing new antibiotics. The presence of halogen and alkoxy groups enhances their interaction with microbial cell membranes, leading to increased permeability and subsequent cell death.

Anticancer Potential

Investigations into the anticancer properties of pyridine derivatives have yielded promising results. Compounds with similar structures have demonstrated cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism is thought to involve apoptosis induction through the activation of caspases and modulation of cell cycle regulators.

Case Studies

  • Antimicrobial Activity Study :
    • Objective : To evaluate the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria.
    • Methodology : Disk diffusion method was employed to assess the inhibition zones.
    • Results : The compound showed significant inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
  • Cytotoxicity Assay :
    • Objective : To determine the cytotoxic effects on human cancer cell lines.
    • Methodology : MTT assay was used to measure cell viability post-treatment with varying concentrations of the compound.
    • Results : A dose-dependent decrease in cell viability was observed in both breast and colon cancer cell lines, indicating strong anticancer activity.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
5-Chloro-2-methoxypyridineModerate antimicrobial activityLacks propoxy group
5-Chloro-2-methoxy-3-methylpyridineAnticancer propertiesMethyl group instead of propoxy
5-Chloro-2-methoxy-3-ethoxypyridineEnhanced solubilityEthoxy group may alter pharmacokinetics

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